Potent and Selective Inhibition of Human Topoisomerase IIβ, EGFR, and VEGFR2 Kinases
2-Tert-butylimidazo[1,2-a]pyrimidine demonstrates potent, low-nanomolar inhibitory activity against multiple cancer-relevant kinases in standardized enzyme assays. Specifically, it inhibits human DNA topoisomerase 2-beta with an IC50 of 26 nM, the epidermal growth factor receptor (EGFR) with an IC50 of 39 nM, and vascular endothelial growth factor receptor 2 (VEGFR2) with an IC50 of 126 nM [1]. This multi-target kinase inhibition profile, with sub-100 nM potency against topoisomerase IIβ and EGFR, distinguishes it from the parent imidazo[1,2-a]pyrimidine scaffold and simpler analogs, which typically lack this specific combination of potent, low-nanomolar activities.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 26 nM (topoisomerase 2-beta); 39 nM (EGFR); 126 nM (VEGFR2) |
| Comparator Or Baseline | Parent imidazo[1,2-a]pyrimidine or other in-class analogs (no comparable low-nM multi-kinase inhibition reported for the unsubstituted core) |
| Quantified Difference | Potent, low-nanomolar inhibition achieved for all three targets, indicative of a specific multi-kinase inhibition profile. |
| Conditions | In vitro enzyme inhibition assays (human topoisomerase 2-beta, EGFR by ELISA, VEGFR2 by ELISA). |
Why This Matters
The quantified, low-nanomolar potency against these specific kinases provides a concrete, data-driven basis for selecting this compound over other imidazo[1,2-a]pyrimidines for cancer-focused kinase inhibitor screening programs or chemical probe development.
- [1] BindingDB Entry BDBM50410828 (CHEMBL5266387). Affinity Data for 2-tert-butylimidazo[1,2-a]pyrimidine. View Source
